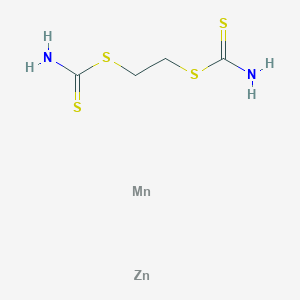(Cl)Cl.C1CCOC1](/img/structure/B13822994.png)
Cl[Nb](Cl)(Cl)Cl.C1CCOC1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niobium(IV) chloride tetrahydrofuran complex, also known as tetrachlorobis(tetrahydrofuran)niobium, is a coordination compound with the chemical formula NbCl4(C4H8O)2. This compound is a significant entry point into niobium(IV) chemistry due to its solubility and reactivity. It is commonly used in various chemical processes and research applications, particularly in the field of metal-organic frameworks (MOFs) and coordination chemistry .
Preparation Methods
The synthesis of niobium(IV) chloride tetrahydrofuran complex typically involves the reduction of niobium(V) chloride with aluminum in the presence of tetrahydrofuran. The reaction proceeds as follows :
3NbCl5+Al+3CH3CN→3NbCl4(NCCH3)3+AlCl3
The resultant solid is then treated with tetrahydrofuran to yield the desired complex:
3NbCl4(NCCH3)3+3C4H8O→3NbCl4(THF)2+9MeCN+AlCl3(THF)
Industrial production methods may involve similar reduction processes, ensuring the compound’s purity and stability for various applications .
Chemical Reactions Analysis
Niobium(IV) chloride tetrahydrofuran complex undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to niobium(V) chloride under specific conditions.
Reduction: It can be reduced to niobium(III) chloride.
Substitution: The tetrahydrofuran ligands can be substituted with other ligands, such as acetonitrile, to form different coordination complexes
Common reagents used in these reactions include aluminum, acetonitrile, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Niobium(IV) chloride tetrahydrofuran complex has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other niobium compounds and in the study of coordination chemistry.
Biology: The compound’s reactivity and coordination properties make it useful in biological studies, particularly in understanding metal-ligand interactions.
Industry: It is used in the production of advanced materials, such as metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and separation technologies .
Mechanism of Action
The mechanism by which niobium(IV) chloride tetrahydrofuran complex exerts its effects involves its ability to coordinate with various ligands and metals. The compound’s niobium center can form multiple bonds with different ligands, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Niobium(IV) chloride tetrahydrofuran complex can be compared with other similar compounds, such as:
- Niobium(IV) bromide tetrahydrofuran complex
- Niobium(IV) iodide tetrahydrofuran complex
- Vanadium(IV) chloride tetrahydrofuran complex
- Tantalum(IV) chloride tetrahydrofuran complex
These compounds share similar coordination properties but differ in their reactivity and applications. Niobium(IV) chloride tetrahydrofuran complex is unique due to its specific reactivity and stability, making it particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C4H8Cl4NbO |
|---|---|
Molecular Weight |
306.8 g/mol |
IUPAC Name |
oxolane;tetrachloroniobium |
InChI |
InChI=1S/C4H8O.4ClH.Nb/c1-2-4-5-3-1;;;;;/h1-4H2;4*1H;/q;;;;;+4/p-4 |
InChI Key |
CHDIUXKMPXSYHC-UHFFFAOYSA-J |
Canonical SMILES |
C1CCOC1.Cl[Nb](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate](/img/structure/B13822914.png)

![methyl 2-{[(cyclohexylamino)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13822926.png)

![(4E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid](/img/structure/B13822931.png)
![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13822938.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B13822940.png)



![3-[(3-Nitro-2-pyridinyl)thio]-1,2-propanediol](/img/structure/B13822961.png)
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-diethoxyphenyl)-5-(3-hydroxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B13822973.png)
![4-chloro-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide](/img/structure/B13822980.png)
![N'-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}-4-(4-methoxy-2-methylphenyl)butanehydrazide](/img/structure/B13822987.png)
